molecular formula C19H12Cl3N3OS B1669094 Citco CAS No. 338404-52-7

Citco

Cat. No. B1669094
M. Wt: 436.7 g/mol
InChI Key: ZQWBOKJVVYNKTL-AUEPDCJTSA-N
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Description

Citco, also known as the Citco Group of Companies and the Curaçao International Trust Co., is a privately owned global hedge fund administrator headquartered in the British Virgin Islands . It was founded in 1948 and is the world’s largest hedge fund administrator, managing over $1 trillion in assets under administration . Citco provides a range of services including fund administration, banking, direct lending and capital advisory, loan servicing solutions, and more .

Scientific Research Applications

Role in Drug Metabolism and CAR Activation

CITCO has been identified as a potent and selective human CAR agonist, instrumental in advancing our understanding of CAR's biological functions. CAR plays a crucial role in the body's response to xenobiotic stress by regulating drug metabolism genes. CITCO's ability to selectively activate CAR over other nuclear receptors allows for a more precise investigation into CAR's role in drug metabolism. This selectivity is pivotal for studying the effects of CAR activation on the expression of genes involved in steroid and xenobiotic metabolism, particularly in human hepatocytes (Maglich et al., 2003).

Implications in Cancer Research

Research has shown that CITCO can inhibit the growth and expansion of brain tumor stem cells (BTSCs), which are a small fraction of tumor cells responsible for growth, drug resistance, and recurrence properties in brain tumors. By demonstrating that CITCO induces cell cycle arrest and apoptosis specifically in BTSCs but not in normal astrocytes, this compound offers a promising avenue for developing novel treatments targeting the root of tumor growth and resistance mechanisms. This ability of CITCO to target cancer stem cells highlights its potential as a therapeutic agent in brain tumor treatment strategies (Chakraborty et al., 2011).

Environmental Monitoring and Sensor Technology

CITCO's relevance extends beyond biomedical applications into environmental science, particularly in the development of sensor systems for monitoring natural waters. Although CITCO itself may not be directly used in these technologies, the methodologies and sensor technologies developed for environmental monitoring can benefit from the understanding of chemical interactions and molecular mechanisms elucidated through CITCO-related research. Projects like Citclops have developed tools and sensors that, by analogy, benefit from the advances in chemical and biological sensing inspired by compounds like CITCO, facilitating citizen-powered environmental monitoring and contributing to a better understanding of aquatic ecosystems' health (Ceccaroni et al., 2020).

Future Directions

Citco continues to evolve and adapt to the changing financial landscape. Private Equity funds expect two major trends to take center stage over the next four years as the industry looks to change the way key processes and workflows operate . Data integration and collaborative platforms are expected to become increasingly important from an administration perspective .

properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBOKJVVYNKTL-AUEPDCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040761
Record name CITCO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citco

CAS RN

338404-52-7
Record name 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CITCO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITCO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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